molecular formula C25H21FN2O3S2 B2511824 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide CAS No. 1114872-93-3

4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide

Cat. No.: B2511824
CAS No.: 1114872-93-3
M. Wt: 480.57
InChI Key: MYYWUGCBBAXZBM-UHFFFAOYSA-N
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Description

The compound 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide (Compound ID: F391-0543) is a thiophene-2-carboxamide derivative with a complex substitution pattern. Its molecular formula is C25H21FN2O3S2, and it has a molecular weight of 480.58 g/mol . The compound features a 3-fluorophenyl group at position 4 of the thiophene ring and a methyl(3-methylphenyl)sulfamoyl moiety at position 3, contributing to its steric and electronic profile .

Properties

IUPAC Name

4-(3-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S2/c1-17-8-6-13-21(14-17)28(2)33(30,31)24-22(18-9-7-10-19(26)15-18)16-32-23(24)25(29)27-20-11-4-3-5-12-20/h3-16H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYWUGCBBAXZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a halogenation reaction followed by a coupling reaction using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Carboxamidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, organometallics, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, thiophene derivatives are often explored for their potential as bioactive molecules. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

Medicinally, compounds like 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide are investigated for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, conductive polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Notable Features Reference
4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide (F391-0543) C25H21FN2O3S2 480.58 5.76 3-methylphenylsulfamoyl, 3-fluorophenyl, N-phenyl High lipophilicity; moderate polar surface area
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C16H10F3N3O4S2 417.40 N/A 5-nitrothiophene, 3-methoxy-4-(trifluoromethyl)phenyl Antibacterial activity; nitro group enhances electron-withdrawing effects
3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide C20H19FN2O3S2 418.51 N/A 4-ethylphenylsulfamoyl, 3-fluorophenyl Lower molecular weight; ethyl group increases hydrophobicity
3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide C19H12Cl2F3NO4S2 526.39 N/A 2,4-dichlorobenzylsulfonyl, 4-(trifluoromethoxy)phenyl Electron-withdrawing substituents (Cl, CF3O) enhance stability
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide C18H11F3N2O4S 408.35 N/A 4-nitro-3-(trifluoromethyl)phenoxy, N-phenyl Nitro and trifluoromethyl groups increase reactivity

Key Observations

Substituent Effects: Sulfamoyl vs. Fluorophenyl vs. Trifluoromethyl/Nitro Groups: The 3-fluorophenyl substituent in F391-0543 offers moderate electron-withdrawing effects, while trifluoromethyl and nitro groups in analogs enhance electrophilicity and metabolic stability .

Molecular Weight and Bioavailability: F391-0543’s higher molecular weight (480.58) may limit oral bioavailability compared to smaller analogs (e.g., 408.35 g/mol in the nitro-phenoxy derivative) .

Research Findings and Implications

  • Antibacterial Potential: Analogs like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibit antibacterial activity, attributed to the nitro group’s role in disrupting bacterial enzymes . F391-0543’s lack of a nitro group suggests a different mechanism, possibly targeting sulfamoyl-dependent pathways .
  • Synthetic Flexibility : The sulfamoyl moiety in F391-0543 allows for modular synthesis, as seen in , where varying aryl groups (e.g., ethyl, chlorophenyl) are introduced to optimize activity .
  • Solubility Challenges : Despite F391-0543’s moderate polar surface area, its low logSw (-5.52 ) indicates poor aqueous solubility, a common issue in sulfonamide/sulfamoyl derivatives .

Biological Activity

4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C26H23FN2O3S2C_{26}H_{23}FN_{2}O_{3}S_{2}, with a molecular weight of 494.6 g/mol. The compound features a thiophene ring, which is known for its aromaticity and ability to participate in various biological interactions.

PropertyValue
Molecular FormulaC26H23FN2O3S2
Molecular Weight494.6 g/mol
IUPAC Name4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide
CAS Number1114660-72-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound's mechanism appears to involve disruption of microtubule dynamics, similar to the action of Combretastatin A-4 (CA-4), which is known for its potent anticancer activity. The binding affinity to tubulin suggests that this compound may effectively interfere with cancer cell mitosis.
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against Hep3B liver cancer cells, with IC50 values ranging from 5.46 µM to 12.58 µM, indicating promising therapeutic potential .
    • Another investigation into structural modifications revealed that changing substituents on the phenyl rings enhanced anticancer activity, with some compounds achieving IC50 values lower than 11.6 µg/mL .

Antibacterial and Antioxidant Activities

In addition to its anticancer properties, the compound also exhibits antibacterial and antioxidant activities:

  • Antibacterial Activity : Thiophene derivatives have been shown to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure displayed high activity indices against E. coli and Pseudomonas aeruginosa, suggesting potential for development as antibacterial agents .
  • Antioxidant Activity : The antioxidant capacity of these compounds has been evaluated using assays such as the ABTS radical cation decolorization method. Results indicated that certain derivatives could inhibit oxidative stress by scavenging free radicals effectively .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide typically involves multi-step organic reactions including:

  • Formation of the Thiophene Ring : Achieved through cyclization reactions.
  • Introduction of Functional Groups : Electrophilic aromatic substitution is commonly employed to introduce fluorophenyl and methylphenyl groups.
  • Sulfamoylation : Incorporation of the sulfamoyl group is done using sulfonyl chlorides.

The structure-activity relationship studies indicate that modifications at specific positions on the phenyl rings can significantly alter biological activity, particularly in enhancing anticancer properties.

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